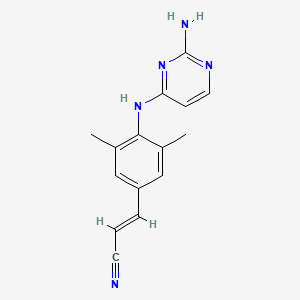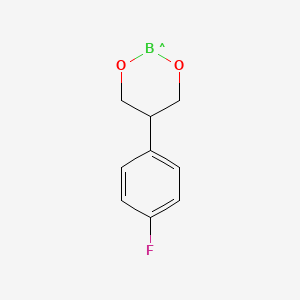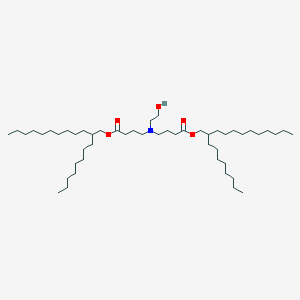
3-Bromo-2-(piperidin-4-ylmethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromine atom attached to the second position of a pyridine ring, with a piperidin-4-ylmethoxy group at the third position. Its unique structure makes it a valuable candidate for various scientific applications, particularly as an inhibitor of specific enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromo-2-chloro-5-hydroxypridine with BOC-protected 4-(hydroxymethyl)piperidine in the presence of diisopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0°C. The resulting mixture is then subjected to further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-2-(piperidin-4-ylmethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling: Palladium catalysts and bases like potassium phosphate in solvents such as 1,4-dioxane are common.
Major Products
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can be further functionalized for specific applications.
科学研究应用
3-Bromo-2-(piperidin-4-ylmethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in gene expression regulation and cancer initiation.
Industry: The compound can be used in the development of new drugs and therapeutic agents targeting epigenetic enzymes.
作用机制
The mechanism of action of 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine involves its interaction with LSD1. The compound acts as a competitive inhibitor, binding to the enzyme’s active site and preventing the demethylation of histone H3 lysine 4 (H3K4). This inhibition leads to increased methylation levels at H3K4, affecting gene expression and cellular proliferation .
相似化合物的比较
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: Similar structure but without the bromine atom.
4-(Piperidin-4-ylmethoxy)pyrazine: Contains a pyrazine ring instead of a pyridine ring.
N-(Pyridin-2-yl)amides: Structurally related compounds with different functional groups.
Uniqueness
3-Bromo-2-(piperidin-4-ylmethoxy)pyridine is unique due to its potent inhibitory activity against LSD1, which is not commonly observed in other similar compounds. Its specific structure allows for high selectivity and efficacy in inhibiting this enzyme, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
3-bromo-2-(piperidin-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H15BrN2O/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2 |
InChI 键 |
WBLZMWAWPVZOKF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1COC2=C(C=CC=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281052.png)
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281058.png)

![(S)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B15281067.png)

![2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15281080.png)


![{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane](/img/structure/B15281100.png)
![6-(4-Chlorobenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281114.png)
![3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281127.png)
![3',5-Dimethyl-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B15281135.png)

![3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)
